Isoxaflutole

Descripción general

Descripción

Isoxaflutole es un herbicida selectivo utilizado principalmente en cultivos de maíz. Fue comercializado por primera vez por Rhône-Poulenc en 1996 y es conocido por su capacidad para inhibir la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD). Esta inhibición conduce al blanqueamiento de las malezas debido al bloqueo de la biosíntesis de fenilquinona .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de isoxaflutole implica la formación del anillo isoxazol. Esto se logra cuando la hidroxilamina reacciona en etanol con un intermedio hecho de una dicetona sustituida apropiadamente con ortoformiato de trietilo, utilizando anhídrido acético como solvente . Otro método implica poner en contacto un compuesto con un oxidante que contiene ácido peroxi orgánico . Las condiciones de reacción son generalmente suaves, con altos rendimientos y bajos costos de materia prima .

Métodos de producción industrial: Los métodos de producción industrial para this compound típicamente implican el uso de metil ciclopropil metil cetona y metil éster de ácido trifluorometil benzoico como materias primas. El proceso incluye la oxidación para obtener la dicetona deseada, seguida de la reacción con ortoformiato de trietilo e hidrocloruro de hidroxilamina . Este método es conocido por su alto rendimiento y condiciones de reacción suaves .

Análisis De Reacciones Químicas

Tipos de reacciones: Isoxaflutole experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La reacción principal implica su conversión dentro de las plantas en un dicetonitrilo biológicamente activo, que actúa como un inhibidor de HPPD .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen hidroxilamina, ortoformiato de trietilo y anhídrido acético . Las condiciones de reacción son típicamente suaves, con etanol a menudo utilizado como solvente .

Principales productos formados: El principal producto formado a partir de las reacciones de this compound es el dicetonitrilo, que es herbicida activo . Este compuesto se absorbe más fácilmente en las plantas a partir de tratamientos de suelo, lo que lo hace efectivo para el control de malezas .

Aplicaciones Científicas De Investigación

Agricultural Applications

Isoxaflutole is predominantly used in the following crops:

- Maize (Corn) : It effectively controls both broadleaf and grass weeds, making it a critical herbicide in maize production across Europe, North America, and Latin America. A greenhouse study demonstrated that applying this compound at 30 grams per hectare significantly reduced weed populations .

- Sweetcorn and Poppy : The European Food Safety Authority (EFSA) evaluated this compound's necessity for these crops, concluding that while alternatives exist for maize and sweetcorn, no sufficient alternatives are available for poppy cultivation .

Environmental Impact and Safety

While this compound is effective against weeds, its environmental impact has been a subject of scrutiny:

- Toxicological Studies : Studies indicate that this compound can induce hepatocellular adenomas and carcinomas in laboratory animals at high doses, raising concerns about its long-term effects on health . The systemic toxicity levels were determined to be significant at doses greater than 1000 mg/kg/day .

- Ecotoxicological Evaluations : Various studies have assessed the phytotoxic effects of this compound on non-target organisms. For example, one study found that the presence of certain additives could significantly reduce the toxicity of this compound on green microalgae .

Regulatory Status

This compound’s use is regulated under various agricultural guidelines:

- European Union Regulations : The use of this compound as a plant protection product must comply with Regulation (EC) No 1107/2009, which governs the approval and marketing of pesticides within the EU. The regulation requires comprehensive data on safety and efficacy before approval .

- Endocrine Disruption Concerns : this compound has been proposed for classification as an endocrine-disrupting chemical based on interim criteria established by regulatory bodies . This classification could affect its future use and regulatory status.

Case Study 1: Efficacy in Maize Cultivation

A field trial conducted in North America assessed the effectiveness of this compound in controlling common maize weeds. The results showed a significant reduction in weed biomass compared to untreated plots, demonstrating its effectiveness as a pre-emergent herbicide.

Case Study 2: Environmental Safety Assessment

A comprehensive risk assessment conducted by EFSA evaluated the potential risks associated with this compound use in various crops across ten EU member states. The assessment concluded that while effective for certain crops, careful consideration must be given to its application to minimize ecological impacts .

Mecanismo De Acción

Isoxaflutole ejerce sus efectos inhibiendo la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD). Esta inhibición bloquea la biosíntesis de pigmentos carotenoides en las malezas, lo que lleva a su blanqueamiento y muerte eventual . El compuesto se convierte dentro de las plantas en un dicetonitrilo biológicamente activo, que es el principal agente herbicida .

Comparación Con Compuestos Similares

Isoxaflutole pertenece a la clase de isoxazoles y es similar a otros inhibidores de HPPD como mesotriona y tembotriona . this compound es único en su capacidad de ser absorbido más fácilmente en las plantas a partir de tratamientos de suelo, lo que lo hace particularmente efectivo para el control de malezas preemergentes .

Lista de compuestos similares:- Mesotriona

- Tembotriona

- Sulcotriona

- Benzobicyclon

Estos compuestos comparten un modo de acción similar, pero difieren en sus estructuras químicas y aplicaciones específicas .

Actividad Biológica

Isoxaflutole is a synthetic herbicide belonging to the isoxazole group, primarily used for controlling a wide range of grasses and broadleaf weeds. Its biological activity is largely attributed to its mechanism of action, which involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts pigment formation in plants, leading to a bleaching effect on the target species.

This compound acts by:

- Inhibition of HPPD : This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for chlorophyll production and plant health.

- Bleaching Effect : The disruption in pigment production results in visible bleaching of the leaves, ultimately leading to plant death if exposure persists.

Environmental Persistence and Degradation

Research indicates that this compound has varying half-lives depending on soil conditions. In sterile soils, the half-life is approximately 1.8 days, while in non-sterile soils, it is about 1.4 days . The transformation products, particularly diketonitrile derivatives, show reduced degradation in sterile conditions, suggesting significant biological mediation in its breakdown.

Ecotoxicological Impact

This compound exhibits notable toxicity to various aquatic organisms and has been evaluated for its ecological risks:

- Toxicity to Algae : The effective concentration (EC50) values for this compound on freshwater algae such as Raphidocelis subcapitata range from 0.003 to 0.380 mg/L . This indicates a high sensitivity among aquatic plants.

- Growth Inhibition Studies : In studies involving chlorophyll fluorescence as an endpoint, growth inhibition rates were reported with significant variability across species . For instance, Selenastrum capricornutum showed EC50 values between 0.016 and 0.140 mg/L.

Case Studies

Several studies have been conducted to assess the biological activity and environmental impact of this compound:

- Chronic Toxicity Study : A long-term study on Sprague-Dawley rats indicated that chronic exposure to high doses (500 mg/kg/day) resulted in liver tumors and other systemic toxicities . The lowest observable effect level (LOEL) was determined to be 20 mg/kg/day.

- Field Studies : A field spray drift study demonstrated that a protective buffer zone could mitigate the impact of this compound on non-target terrestrial plants, emphasizing the importance of application methods in reducing ecological risks .

Summary of Findings

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | Value/Observation |

|---|---|

| Mechanism of Action | HPPD inhibition |

| Half-life in Soil | Sterile: 1.8 days; Non-sterile: 1.4 days |

| EC50 on Freshwater Algae | Ranges from 0.003 to 0.380 mg/L |

| Chronic LOEL (Rats) | 20 mg/kg/day |

| Chronic NOEL (Rats) | 2 mg/kg/day |

Propiedades

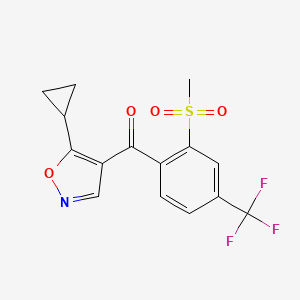

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIKARCXOQLFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034723 | |

| Record name | Isoxaflutole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Isoxaflutole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.2 mg/L at pH 5.5 and 20 °C | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.590 g/cu cm | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |

| Record name | Isoxaflutole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white or pale yellow solid, Granular powder | |

CAS No. |

141112-29-0 | |

| Record name | Isoxaflutole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxaflutole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxaflutole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoxaflutole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXAFLUTOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

138-138.5 °C | |

| Record name | ISOXAFLUTOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of isoxaflutole?

A1: this compound itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].

Q2: How does HPPD inhibition lead to weed control?

A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].

Q3: Does the rate of diketonitrile degradation differ between plant species?

A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to this compound. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].

Q4: Are there differences in this compound sensitivity within a plant species?

A4: Yes, research has shown variations in tolerance to this compound among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to this compound plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.

Q6: How do environmental factors like soil moisture and temperature influence this compound's efficacy?

A6: Soil moisture and temperature significantly impact this compound's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, this compound degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using this compound.

Q7: How does soil organic matter affect this compound persistence?

A7: this compound tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of this compound on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].

Q8: Does this compound pose a risk to crops planted after corn in rotation?

A8: this compound residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after this compound application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using this compound.

Q9: How does this compound degrade in the environment?

A9: this compound primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of this compound to the diketonitrile [].

Q10: What are the primary routes of this compound dissipation in soil?

A10: this compound dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where this compound and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that this compound is relatively immobile in soil.

Q11: Has resistance to this compound been reported in weed populations?

A11: While widespread resistance has not been widely reported, research suggests that repeated this compound use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with this compound for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].

Q12: What are some alternative weed control strategies to this compound?

A12: Research suggests alternative strategies, including:

- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].

- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.